molecular formula C23H25N3O2S B2368696 (E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868154-78-3

(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2368696
CAS No.: 868154-78-3
M. Wt: 407.53
InChI Key: ZRHUVZLGCKLOLK-NTCAYCPXSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyanoacrylamido group, a tetrahydrobenzo[b]thiophene group, and a tert-butylphenyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanoacrylamido group, the tetrahydrobenzo[b]thiophene group, and the tert-butylphenyl group would contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For instance, the cyanoacrylamido group might undergo addition reactions, while the tetrahydrobenzo[b]thiophene group might participate in aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Heterocyclic Synthesis

  • A study by Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which involved coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, yielding various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antitumor Activities

  • Research by Nikolakopoulos et al. (2006) explored 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, evaluating them as A1 adenosine receptor allosteric enhancers. This study suggested potential biological activities for these compounds, including antimicrobial properties (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
  • In 2010, Shams et al. reported the synthesis of various heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibited significant antitumor activities in vitro (Shams, Mohareb, Helal, & Mahmoud, 2010).

Synthetic Applications and Pharmacological Activities

  • The study by Amr et al. (2010) demonstrated the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and their screening for antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights the potential pharmacological applications of these compounds (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could include exploring its potential applications, optimizing its synthesis methods, and studying its properties in more detail .

Properties

IUPAC Name

2-[[(E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-23(2,3)16-10-8-14(9-11-16)12-15(13-24)21(28)26-22-19(20(25)27)17-6-4-5-7-18(17)29-22/h8-12H,4-7H2,1-3H3,(H2,25,27)(H,26,28)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHUVZLGCKLOLK-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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